3-Chloro-1-(thiophen-2-yl)propan-1-one
Description
Contextual Significance in Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of medicinal chemistry. It is noteworthy that over 75% of drugs utilized in clinical practice contain a heterocyclic fragment within their structure. encyclopedia.pubchemblink.com Among these, sulfur-containing heterocycles like thiophene (B33073) are of particular interest. Thiophene and its derivatives are known to exhibit a wide array of remarkable biological and pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. encyclopedia.pub
The biological efficacy of thiophene-based molecules is often highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net The presence of a halogen, such as chlorine, can significantly influence the electronic properties and reactivity of the molecule, often enhancing its biological activity. researchgate.net In this context, 3-Chloro-1-(thiophen-2-yl)propan-1-one serves as a quintessential example of a thiophene-based building block, whose structural features are strategically exploited in the design and synthesis of new chemical entities.
Research Rationale and Scope of Investigation
The primary rationale for academic and industrial interest in this compound is its utility as a versatile synthetic precursor. smolecule.com The molecule possesses two key reactive sites: the electrophilic carbon of the ketone group and the carbon atom bonded to the chlorine, which is susceptible to nucleophilic substitution. smolecule.com This dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds.
A major driver for research into this compound is its crucial role as a key intermediate in the synthesis of important pharmaceuticals. google.com Most notably, it is a precursor in the manufacturing process of Duloxetine (B1670986), a widely used antidepressant medication. google.com The scope of investigation, therefore, heavily focuses on its efficient synthesis and its conversion into subsequent intermediates. Furthermore, research extends to using this compound as a starting material to generate novel derivatives for evaluation in various therapeutic areas, including the development of new antimicrobial and antifungal agents. researchgate.netmdpi.com
Overview of Key Academic Research Trajectories
Academic and industrial research involving this compound primarily follows two main trajectories: its application in the synthesis of established pharmaceutical agents and its use as a scaffold for developing novel biologically active compounds.
A significant body of research focuses on its role in the synthesis of the pharmaceutical agent Duloxetine. This pathway involves a multi-step process where this compound is a pivotal intermediate. The initial step is a Friedel-Crafts acylation reaction between thiophene and 3-chloropropionyl chloride. google.com The resulting ketone is then typically reacted with methylamine (B109427) to displace the chloride and form the next key intermediate, 3-methylamino-1-(2-thienyl)-1-propanone. google.com
| Step | Reactants | Product | Reaction Type | Significance |
|---|---|---|---|---|
| 1 | Thiophene, 3-Chloropropionyl chloride | This compound | Friedel-Crafts Acylation | Formation of the key ketone intermediate. google.com |
| 2 | This compound, Methylamine | 3-Methylamino-1-(2-thienyl)-1-propanone | Nucleophilic Substitution | Formation of a key amine intermediate for Duloxetine synthesis. google.com |
The second major research trajectory leverages the compound's reactive nature to create libraries of new molecules. The chlorine atom is readily displaced by a variety of nucleophiles, and the ketone group can be reduced to a secondary alcohol, which introduces a chiral center. smolecule.com The stereoselective reduction to produce specific enantiomers of the resulting alcohol, (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol, is of particular interest as these chiral alcohols are valuable building blocks for asymmetric synthesis. These synthetic pathways allow for the systematic modification of the original structure to explore how changes affect biological activity, a common strategy in drug discovery. researchgate.netmdpi.com
| Reaction Type | Reactive Site | Reagents/Conditions | Product Type | Research Application |
|---|---|---|---|---|
| Nucleophilic Substitution | C-Cl bond | Amines, Thiols, etc. | Amine or Thioether derivatives | Creating new molecules for biological screening. smolecule.com |
| Reduction | Ketone (C=O) | Reducing agents (e.g., Sodium Borohydride) | Secondary Alcohol | Formation of alcohol derivatives, including chiral intermediates. smolecule.com |
| Oxidation | Thiophene Ring (Sulfur) | Oxidizing agents (e.g., Hydrogen Peroxide) | Sulfoxides, Sulfones | Investigating the effect of sulfur oxidation state on activity. smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOAFIOTOHDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428805 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40570-64-7 | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Chloro 1 Thiophen 2 Yl Propan 1 One and Its Derivatives
Established Chemo-Synthetic Pathways
The most prominent and widely utilized method for synthesizing 3-Chloro-1-(thiophen-2-yl)propan-1-one is the Friedel-Crafts acylation of thiophene (B33073). This pathway is favored for its efficiency and directness in introducing the desired acyl group onto the heterocyclic aromatic ring.
The Friedel-Crafts acylation serves as the cornerstone for the synthesis of this compound. This reaction involves treating thiophene with 3-chloropropionyl chloride in the presence of a potent Lewis acid catalyst. It is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. sigmaaldrich.comrsc.org
The mechanism of the Friedel-Crafts acylation is a well-documented, multi-step process. sigmaaldrich.com The reaction is initiated by the formation of a complex between the Lewis acid catalyst, typically aluminum chloride, and the chlorine atom of the acylating agent, 3-chloropropionyl chloride. sigmaaldrich.com This interaction facilitates the cleavage of the carbon-chlorine bond, generating a highly reactive electrophile known as an acylium ion. sigmaaldrich.comquora.comnih.gov The resulting acylium ion is stabilized by resonance, which contributes to its formation. sigmaaldrich.com
The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. stackexchange.com This attack occurs with high regioselectivity at the C2 position of the thiophene ring. stackexchange.com The preference for substitution at the 2-position is attributed to the superior stability of the resulting cationic intermediate (sigma complex), which can be described by three resonance structures, compared to the intermediate formed from an attack at the C3 position, which has only two resonance forms. stackexchange.com In the final step, a proton (H+) is eliminated from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound. libretexts.org
The choice of catalyst is critical in Friedel-Crafts acylation. Aluminum chloride (AlCl₃) is a powerful and commonly used Lewis acid for this transformation. quora.comasianpubs.org Its primary function is to generate the acylium ion electrophile from the 3-chloropropionyl chloride. sigmaaldrich.comlibretexts.org For the reaction to be effective, a stoichiometric amount of AlCl₃ is typically required. google.comorganic-chemistry.org This is because the aluminum chloride not only activates the acyl chloride but also forms a complex with the carbonyl group of the aryl ketone product, which deactivates it and prevents subsequent reactions. google.comorganic-chemistry.org
The catalytic system's efficacy is highly dependent on its condition; for instance, the AlCl₃ must be anhydrous, as the presence of water would lead to its hydrolysis and deactivation. quora.com While AlCl₃ is prevalent, other Lewis acids such as stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), iron(III) chloride (FeCl₃), and various zeolites have also been explored as catalysts in Friedel-Crafts reactions. asianpubs.orggoogle.comresearchgate.net However, for a given reaction, the catalytic activity can vary significantly; in some thiophene-related syntheses, AlCl₃ provides acceptable yields while other Lewis acids like FeCl₃ or SnCl₄ prove ineffective. mdpi.comnih.gov The strong acidity of AlCl₃ can also lead to side reactions by interacting with the sulfur atom of the thiophene ring if the reaction conditions are not carefully controlled. google.com
To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. Maintaining strictly anhydrous conditions is paramount, as Lewis acid catalysts like AlCl₃ are highly moisture-sensitive and are rendered inactive by water. quora.com
The stoichiometry of the reactants and catalyst is another crucial factor. A slight excess of 3-chloropropionyl chloride (around 1.2 to 1.5 equivalents) is often employed to drive the reaction towards completion. As previously noted, at least a full equivalent of AlCl₃ relative to the acyl chloride is necessary due to its complexation with the ketone product. google.comorganic-chemistry.org Temperature control is also vital for balancing the reaction rate against the formation of unwanted byproducts like polyacylated compounds; a temperature range of 40–60°C is often cited as optimal. The solvent can also exert a significant influence, with dichloromethane (B109758) (DCM) being a commonly used medium for this type of transformation. asianpubs.orgmdpi.com
The following table summarizes key parameters for the synthesis:
| Parameter | Recommended Condition | Rationale | Source(s) |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Strong Lewis acid required to generate acylium ion. Must be dry to prevent deactivation. | quora.com |
| Catalyst Stoichiometry | ≥ 1.0 equivalent (relative to acyl chloride) | Required to overcome product inhibition via complexation. | google.comorganic-chemistry.org |
| Reactant Stoichiometry | 1.2–1.5 equivalents of 3-chloropropionyl chloride | Ensures complete conversion of the thiophene starting material. | |
| Temperature | 40–60 °C | Balances reaction rate while minimizing side reactions and polyacylation. | |
| Solvent | Dichloromethane (DCM) | Inert solvent commonly used for Friedel-Crafts reactions. | asianpubs.orgmdpi.com |
The Friedel-Crafts acylation is a highly effective method for attaching the 3-chloro-1-propanone group to the thiophene ring. One of the significant advantages of this reaction is that the product, an aryl ketone, is less reactive than the starting thiophene. This deactivation of the ring effectively prevents further electrophilic substitution, allowing for selective monoacylation. organic-chemistry.org
The reaction proceeds with excellent regioselectivity, yielding the 2-substituted isomer as the major product. stackexchange.com This selectivity is a direct consequence of the greater electronic stabilization of the intermediate formed during the electrophilic attack at the C2 position. stackexchange.com Under optimized conditions, this synthetic route can produce this compound in high yields, often in the range of 80–90%. Furthermore, the product can frequently be isolated with high purity through simple workup procedures like filtration, avoiding the need for more complex purification techniques such as column chromatography.
For laboratory-scale preparations, the Friedel-Crafts acylation of thiophene is a robust and reproducible method. The procedure is well-established and consistently provides the desired product when reaction parameters are properly controlled. However, transitioning from a laboratory scale to larger production campaigns can introduce challenges. aiche.org
In some instances of Friedel-Crafts reactions, a decrease in yield has been noted as the batch size increases. aiche.org Such scale-up issues can stem from factors like the polymerization of starting materials or shifts in reaction equilibria that are less manageable in larger vessels. aiche.org A thorough mechanistic understanding, sometimes aided by in-process analytical tools, is essential to identify and mitigate these risks for successful and efficient large-scale synthesis. aiche.org Despite these potential hurdles, the fundamental protocol is considered suitable for preparations on a multimolar scale, provided that careful attention is paid to process control, especially heat management. asianpubs.org
Chemical Reduction Strategies for Alcohol Derivatives
The conversion of the ketone group in this compound to a secondary alcohol is commonly achieved through chemical reduction using hydride reagents. These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon.
Hydride-based reducing agents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. acsgcipr.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this transformation. saskoer.ca
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often favored for its safety and ease of handling. acsgcipr.org It readily reduces aldehydes and ketones to their corresponding alcohols. rsc.org In the case of this compound, NaBH₄ effectively reduces the ketone to 3-chloro-1-(thiophen-2-yl)propan-1-ol. The reaction is typically performed in protic solvents like methanol (B129727) or ethanol.
Lithium Aluminum Hydride (LiAlH₄): LAH is a much more powerful and less selective reducing agent than NaBH₄. wikipedia.orgyoutube.com It can reduce not only ketones and aldehydes but also less reactive functional groups like esters, carboxylic acids, and amides. saskoer.cawikipedia.org While fully capable of reducing the ketone in this compound, its high reactivity requires the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water and other protic solvents. wikipedia.orgyoutube.com Given the relative simplicity of the ketone reduction, the milder NaBH₄ is generally sufficient and more practical for this specific conversion. acsgcipr.org
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild, selective for aldehydes and ketones. rsc.orgpsgcas.ac.in | Very strong, reduces most carbonyls and other functional groups. wikipedia.orgorganic-chemistry.org |
| Solvents | Protic solvents (e.g., ethanol, water). rsc.org | Aprotic solvents (e.g., diethyl ether, THF). youtube.com |
| Handling | Relatively safe, stable in air. | Highly reactive, pyrophoric, reacts violently with water. acsgcipr.org |
| Selectivity | High selectivity for the ketone group. | Low selectivity, may affect other functional groups. wikipedia.org |
A significant drawback of using achiral hydride reagents like NaBH₄ and LiAlH₄ is the lack of stereocontrol. The ketone group of this compound is prochiral. Its carbonyl carbon is trigonal planar (sp² hybridized), meaning a nucleophilic attack can occur from either face of the planar group with equal probability. youtube.com
This non-discriminatory attack results in the formation of both the (S) and (R) enantiomers of the alcohol product, 3-chloro-1-(2-thienyl)propan-1-ol, in a 1:1 ratio. masterorganicchemistry.com This equimolar mixture of enantiomers is known as a racemic mixture or racemate. masterorganicchemistry.com Since enantiomers have identical physical properties (except for the direction they rotate plane-polarized light), separating them is a difficult and costly process, often requiring chiral chromatography or resolution with a chiral resolving agent. For applications where a single enantiomer is required, such as in the synthesis of the antidepressant Duloxetine (B1670986), this formation of a racemic mixture is a major challenge. google.com
Stereoselective and Chemoenzymatic Synthetic Approaches
To overcome the challenge of racemic mixture formation, stereoselective methods employing biocatalysts have been developed. Chemoenzymatic synthesis utilizes enzymes to perform highly specific chemical transformations, offering significant advantages in producing enantiomerically pure compounds. tudelft.nl
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. tudelft.nl In the reductive direction, they facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group with high stereoselectivity. researchgate.net ADHs from extremophilic organisms, such as the thermophilic anaerobic bacterium genus Thermoanaerobacter, are particularly valuable due to their high stability under various process conditions, including elevated temperatures and the presence of organic solvents. researchgate.net These enzymes have been successfully used for the asymmetric reduction of various ketones, including chloro ketones. researchgate.net
The enzymatic reduction of this compound provides a direct route to the optically active (1S)-3-chloro-1-(2-thienyl)propan-1-ol, a key precursor for certain pharmaceuticals. google.comgoogle.com Research has demonstrated that an alcohol dehydrogenase from the Thermoanaerobacter genus can execute this reduction with high enantiomeric purity. google.com
In a typical biotransformation, the ketone substrate is incubated with the ADH enzyme in a buffered aqueous solution in the presence of the cofactor NADPH. google.com The enzyme stereospecifically delivers a hydride to one face of the ketone, yielding the desired (1S)-enantiomer. This process has been shown to produce (1S)-3-chloro-1-(thien-2-yl)propan-1-ol with an enantiomeric excess (ee) value of 95%. google.comgoogle.com
| Parameter | Value |
| Enzyme Source | Alcohol Dehydrogenase from Thermoanaerobacter sp. (ADH-T) google.com |
| Substrate | 3-chloro-1-(thien-2-yl)propan-1-one google.com |
| Product | (1S)-3-chloro-1-(thien-2-yl)propan-1-ol |
| Cofactor | NADPH google.com |
| Enantiomeric Excess (ee) | 94-95% google.comgoogle.com |
| pH | ~5.0 google.com |
| Temperature | ~30°C google.com |
A major economic barrier to the industrial application of ADHs is the high cost of the nicotinamide (B372718) cofactors (NADH and NADPH). nih.govresearchgate.net These cofactors are consumed in stoichiometric amounts during the reduction. To make the process viable, the oxidized cofactor (NADP⁺) must be continuously regenerated back to its reduced form (NADPH). matthey.com
A highly efficient method for cofactor regeneration is the "substrate-coupled" approach, where a second, inexpensive substrate is added to the reaction mixture to be oxidized by the same enzyme. nih.gov For the reduction catalyzed by ADH from Thermoanaerobacter, isopropanol (B130326) is an excellent co-substrate. google.com The enzyme catalyzes both the reduction of this compound and the oxidation of isopropanol to acetone. google.com The oxidation of isopropanol reduces NADP⁺ to NADPH, which is then immediately available for the primary reduction reaction. This elegant system allows the entire process to run with only a catalytic amount of the expensive cofactor, significantly improving the economic feasibility of the synthesis. google.commatthey.com
Enzymatic Reduction using Alcohol Dehydrogenases (e.g., Thermoanaerobacter genus)
Optimization of Biocatalytic Reaction Conditions (e.g., Temperature, pH)
The efficiency and stereoselectivity of the biocatalytic reduction of this compound to its corresponding chiral alcohol are highly dependent on the optimization of reaction parameters. Key factors that are manipulated to enhance the synthesis include temperature, pH, substrate concentration, and the choice of biocatalyst and co-solvents.
For the enantioselective reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, a precursor to a derivative of this compound, using the yeast strain Candida tropicalis PBR-2, the optimal temperature and pH were identified as 30°C and 7.0, respectively. researchgate.net Under these conditions, the reaction achieved a high conversion rate of over 80% and an exceptional enantiomeric excess (ee) of over 99% for the desired (S)-alcohol. researchgate.net Similarly, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, another derivative, with excellent enantioselectivity (>99.5% ee) and conversion (>95%) at 30°C. researchgate.net
In a study utilizing immobilized Candida pseudotropicalis 104 for the synthesis of (S)-3-Chloro-1-(2-thienyl)-1-propanol, the pH of the potassium phosphate (B84403) buffer was found to be optimal in the range of 6.6 to 7.2. nih.gov The conversion and enantiomeric excess reached 100% and >99%, respectively, in a continuous reduction process. nih.gov This highlights the importance of maintaining a suitable pH environment for the enzyme's activity and stability.
The concentration of the substrate also plays a critical role. For instance, with Candida tropicalis, the optimized substrate concentration was found to be 1 g/L with a resting cell concentration of 250 g/L, yielding the (S)-alcohol at 84-88% conversion and >99% ee. researchgate.net High substrate concentrations can sometimes lead to substrate inhibition, which can be mitigated through strategies like continuous processing in a membrane reactor. nih.gov
The choice of the biocatalyst itself is a major point of optimization. A variety of microorganisms and isolated enzymes have been screened for their effectiveness. For example, alcohol dehydrogenases (ADHs) from the Thermoanaerobacter genus have been employed for the reduction of this compound. google.com Furthermore, recombinant carbonyl reductases from newly isolated Rhodosporidium toruloides have demonstrated excellent activity and enantioselectivity. researchgate.net
The following table summarizes the optimized conditions for the biocatalytic reduction of this compound and its derivatives based on various studies.
| Biocatalyst | Substrate | Optimal Temperature | Optimal pH | Conversion | Enantiomeric Excess (ee) |
| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | 30°C | 7.0 | >80% | >99% (S) |
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | 30°C | - | >95% | >99.5% (S) |
| Immobilized Candida pseudotropicalis 104 | 3-chloro-1-(2-thienyl)propanone | - | 6.6-7.2 | 100% | >99% (S) |
| Rhodosporidium toruloides SCR9 (recombinant) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | - | - | High | Excellent |
Advantages of Enzymatic Methods (e.g., High Stereoselectivity, Mild Conditions, Potential for Continuous Processing)
Enzymatic methods for the synthesis of chiral intermediates of this compound offer significant advantages over traditional chemical routes. chemanager-online.com These benefits contribute to more efficient, cost-effective, and sustainable manufacturing processes. chemanager-online.commdpi.com
High Stereoselectivity: Enzymes are renowned for their ability to catalyze reactions with exceptional stereo- and regioselectivity. pharmasalmanac.com This is particularly crucial for the synthesis of optically active pharmaceutical ingredients, where a single enantiomer is often responsible for the desired therapeutic effect. jocpr.com In the case of this compound derivatives, enzymatic reductions consistently yield the desired chiral alcohol with very high enantiomeric excess, often exceeding 99%. researchgate.netnih.gov This high selectivity eliminates the need for complex and costly resolution steps that are often required in chemical synthesis to separate racemic mixtures. chemanager-online.com
Mild Reaction Conditions: Biocatalytic reactions are typically conducted under mild conditions, including moderate temperatures and near-neutral pH. mdpi.compharmasalmanac.com This contrasts sharply with many chemical syntheses that require harsh reagents, extreme temperatures, and high pressures. The mild conditions of enzymatic processes reduce energy consumption and minimize the formation of byproducts, leading to cleaner reaction profiles and simplified purification procedures. pharmasalmanac.com
Environmental Sustainability: The use of enzymes, which are derived from renewable resources and are biodegradable, aligns with the principles of green chemistry. chemanager-online.comrsc.org Enzymatic reactions are often performed in aqueous media, reducing the reliance on hazardous organic solvents. chemanager-online.com This results in a more environmentally friendly manufacturing process with reduced waste generation. chemanager-online.com
Cost-Effectiveness: The combination of fewer reaction steps, reduced raw material consumption, and lower energy requirements makes biocatalysis a cost-efficient alternative to conventional chemical methods. chemanager-online.com For instance, the biocatalytic synthesis of a key pharmaceutical intermediate derived from this compound was found to be vastly more cost-efficient due to a significant reduction in raw material input. chemanager-online.com
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This strategy relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted.
Lipase-Catalyzed Acylation for Chiral Alcohol Derivatives (e.g., using Burkholderia plantarii or Pseudomonas sp. lipase)
Lipases are a versatile class of enzymes widely used in the kinetic resolution of racemic alcohols through enantioselective acylation. jocpr.commdpi.com While the resolution of primary alcohols can be more challenging than that of secondary alcohols, successful strategies have been developed. jocpr.comresearchgate.net
In the context of chiral alcohols structurally related to the derivatives of this compound, lipases from Burkholderia plantarii (often referred to as Pseudomonas cepacia lipase) and other Pseudomonas species have demonstrated high enantioselectivity. researchgate.netnih.gov For instance, Burkholderia cepacia lipase (B570770) has been effectively used in the enantioselective transesterification of racemic 2-nitro-1-phenylethanol, achieving excellent enantiomeric excesses (>99% ee) for both the remaining alcohol and the acylated product. nih.gov This lipase has also been employed in the acylation of alcohols with fluorinated β-lactams. researchgate.net
The choice of acyl donor and solvent is critical for optimizing the enantioselectivity of the lipase-catalyzed resolution. lookchem.com Vinyl acetate (B1210297) is a commonly used and effective acyl donor. researchgate.net The reaction medium can also significantly influence the outcome, with various organic solvents being screened to find the optimal conditions. lookchem.com
Enzymatic Hydrolysis Resolution of Acetate Precursors (e.g., rac-3-chloro-1-(thiophen-2-yl)propyl acetate)
An alternative to enantioselective acylation is the enzymatic hydrolysis of a racemic ester, such as rac-3-chloro-1-(thiophen-2-yl)propyl acetate. In this approach, a lipase selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. This method can provide access to both enantiomers of the chiral alcohol and its corresponding ester with high optical purity.
Lipases are known to catalyze the hydrolysis of esters, and this has been applied to the resolution of various racemic acetates. mdpi.com For example, lipase-catalyzed hydrolysis has been used to resolve racemic acetates of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov While specific studies on the hydrolysis of rac-3-chloro-1-(thiophen-2-yl)propyl acetate are not detailed in the provided search results, the principle is a well-established strategy in biocatalysis for producing enantiopure alcohols and esters. jocpr.com
Industrial Relevance for Optically Active Pharmaceutical Intermediates
The enzymatic synthesis and resolution of chiral intermediates derived from this compound hold significant industrial relevance, primarily for the production of optically active pharmaceuticals. chemanager-online.comresearchgate.net The chiral alcohol, (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol, is a direct precursor to (S)-3-methylamino-1-(thien-2-yl)-propan-1-ol, a key building block in the synthesis of the antidepressant drug duloxetine. google.comresearchgate.net
The pharmaceutical industry is increasingly adopting biocatalysis to improve manufacturing processes, reduce costs, and enhance the quality and purity of active pharmaceutical ingredients (APIs). chemanager-online.commdpi.com Enzymatic methods provide a more sustainable and environmentally friendly alternative to traditional chemical synthesis, which often involves multiple steps and the use of hazardous reagents. chemanager-online.com The high stereoselectivity of enzymes ensures the production of single-enantiomer drugs, which is critical as different enantiomers can have different pharmacological effects. jocpr.com
The ability to perform these reactions on an industrial scale, including through continuous processing, makes biocatalysis an economically viable and attractive technology for pharmaceutical manufacturers. google.comchemanager-online.com The development of robust and efficient enzymatic routes to key intermediates like those derived from this compound is a clear example of how biocatalysis is being applied to streamline the synthesis of important medicines. chemanager-online.com
Emerging Synthetic Strategies for Analogues and Derivatives
Research into the synthesis of analogues and derivatives of this compound continues to evolve, with a focus on developing novel and more efficient methodologies. Emerging strategies often leverage the power of biocatalysis, exploring new enzymes and reaction engineering approaches.
One area of development is the use of archaeal geranylgeranyl reductases for the asymmetric reduction of unfunctionalized C=C bonds. nih.gov While not directly applied to the thiophene series in the provided information, this demonstrates the exploration of novel enzyme classes for asymmetric reductions, which could potentially be adapted for the synthesis of new analogues.
The creation of fusion enzymes, where two or more enzymes are physically linked, represents another innovative approach. This strategy can enhance catalytic efficiency by channeling substrates between active sites, as demonstrated in the synthesis of (R)-3-quinuclidinol where a reductase and a glucose dehydrogenase were fused. acs.org Such an approach could be envisioned for the synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-ol derivatives, coupling the ketone reduction with an efficient cofactor regeneration system.
Furthermore, the continuous screening and discovery of new microorganisms and their enzymes from diverse environments remain a key driver of innovation in biocatalysis. researchgate.net The identification of novel ketoreductases with improved substrate scope, stability, and selectivity will undoubtedly lead to new and improved synthetic routes for analogues of this compound. researchgate.net
Nucleophilic Substitution Routes in Related Systems for Heteroarylated Carbonyl Compounds
Nucleophilic substitution reactions are a cornerstone in the synthesis of a wide array of heteroarylated carbonyl compounds. These reactions are particularly useful for introducing diverse functionalities at the position beta to the carbonyl group, thereby creating valuable molecular scaffolds. In systems analogous to this compound, the halogen atom serves as a good leaving group, facilitating its displacement by various nucleophiles.
The synthesis of 1-aryl-3-substituted propanol (B110389) derivatives, for example, often proceeds through a ketone intermediate formed via a nucleophilic substitution pathway. In the synthesis of certain benzo[b]thiophenyl propanol derivatives, the key ketone intermediates are obtained through an SN2 nucleophilic attack of an appropriate arylamine on a 3-chloropropanone precursor. mdpi.com This highlights a common strategy where a halogenated heteroaryl propanone is reacted with a nucleophile to generate a more complex derivative.
Another relevant synthetic approach is the aza-Michael addition, a type of conjugate nucleophilic addition, which has been successfully employed in the synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives. nih.gov This reaction involves the addition of an amine (the nucleophile) to a trans-chalcone (an α,β-unsaturated ketone). nih.gov While not a direct substitution on a saturated carbon, it represents a key method for creating 3-amino-1-arylpropan-1-one structures, which are closely related to derivatives of this compound.
The following table summarizes representative nucleophilic substitution reactions for the synthesis of heteroarylated carbonyl compounds:
| Precursor | Nucleophile | Product | Reaction Type | Reference |
| 1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one | Arylamine | 1-(3-Benzo[b]thiophenyl)-3-(arylamino)propan-1-one | SN2 | mdpi.com |
| trans-Chalcone | Aniline Derivatives | 1,3-Diaryl-3-(arylamino)propan-1-one | Aza-Michael Addition | nih.gov |
| 3-Halo-1-(thien-2-yl)propan-1-one | Methylamine (B109427) | 3-(Methylamino)-1-(thien-2-yl)propan-1-one | Nucleophilic Substitution | google.com |
This table is generated based on data from the text and is for illustrative purposes.
These synthetic routes are crucial for building molecular complexity and are frequently employed in the development of novel compounds with potential biological activities. The choice of nucleophile and reaction conditions allows for the introduction of a wide range of functional groups, leading to diverse libraries of heteroarylated carbonyl compounds.
Mannich Reaction and its Analogues in Thiophene Chemistry for Ketonic Bases
The Mannich reaction is a powerful three-component condensation reaction that plays a significant role in the synthesis of β-amino ketones, also known as Mannich bases. wikipedia.orgyoutube.com This reaction typically involves an enolizable ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com In the context of thiophene chemistry, the Mannich reaction provides a direct route to ketonic bases that are valuable synthetic intermediates.
A key substrate for the Mannich reaction in this field is 2-acetylthiophene (B1664040). The reaction of 2-acetylthiophene with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst, yields the corresponding β-aminoketone. nih.gov This product can then be used in subsequent transformations. For instance, it can serve as a precursor in the Stetter reaction to form 1,4-dithienyl-1,4-butanedione, a building block for terthiophenes. nih.gov
The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl compound. wikipedia.org
The following table presents examples of Mannich reactions involving thiophene derivatives to produce ketonic bases:
| Ketone Substrate | Aldehyde | Amine | Product (Ketonic Base) | Reference |
| 2-Acetylthiophene | Formaldehyde | Dimethylamine | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | nih.gov |
| Acetophenone | Formaldehyde | Dimethylamine Hydrochloride | 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride | adichemistry.com |
| Various Ketones | Paraformaldehyde | Morpholine/Piperidine | 1-Aryl-3-(morpholin-4-yl/piperidin-1-yl)-1-propanone Hydrochloride | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
The synthesis of these ketonic Mannich bases is of considerable interest as they are precursors to a variety of other compounds. For example, the elimination of the amine from the Mannich base can lead to the formation of α,β-unsaturated ketones, which are themselves versatile synthetic intermediates. adichemistry.com The amenability of thiophene derivatives to the Mannich reaction underscores its importance in generating a diverse range of functionalized molecules. researchgate.net
Chemical Reactivity and Derivatization Strategies
Fundamental Reaction Pathways
The primary reaction sites of 3-Chloro-1-(thiophen-2-yl)propan-1-one are the sulfur atom on the thiophene (B33073) ring and the carbonyl group of the propanone chain. These sites allow for fundamental transformations such as oxidation and reduction.
The sulfur atom within the thiophene ring of this compound is susceptible to oxidation. smolecule.com This reaction typically yields thiophene 1-oxides or, with stronger oxidation, thiophene 1,1-dioxides (sulfones). researchgate.net Common oxidizing agents employed for this purpose include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). smolecule.comresearchgate.net The oxidation state of the sulfur atom can significantly alter the electronic properties and subsequent reactivity of the thiophene ring system. researchgate.net
Table 1: Oxidation Reactions
| Reactant | Oxidizing Agent | Major Product(s) |
|---|
The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 3-chloro-1-(thiophen-2-yl)propan-1-ol. smolecule.com This transformation can be achieved through various methods, including chemical and enzymatic reductions.
Chemical reduction is commonly performed using metal hydride reagents. tcichemicals.com Sodium borohydride (B1222165) (NaBH₄) is an effective agent for this conversion, typically carried out in a solvent like dichloromethane (B109758). smolecule.com This method provides the racemic alcohol in high yield.
For stereospecific synthesis, enzymatic reduction offers a powerful alternative. Alcohol dehydrogenases (ADHs), particularly from the Thermoanaerobacter genus, have been successfully used to reduce this compound stereoselectively to the corresponding (1S)-alcohol. google.com This biocatalytic approach is highly valued for producing enantiomerically pure intermediates, which are crucial in the synthesis of chiral pharmaceuticals. google.com
Table 2: Reduction of the Ketone Group
| Method | Reducing Agent/Catalyst | Product | Key Features |
|---|---|---|---|
| Chemical Reduction | Sodium Borohydride (NaBH₄) | 3-Chloro-1-(thiophen-2-yl)propan-1-ol (racemic) | High yield (e.g., 94.62%). |
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom at the β-position relative to the ketone is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the carbonyl group. smolecule.com This enhanced electrophilicity facilitates the displacement of the chloro group by a wide range of nucleophiles under relatively mild conditions. smolecule.com
The activated chloro group readily undergoes SN2 reactions with a diverse array of nucleophiles. This allows for the introduction of various functional groups, significantly expanding the molecular diversity obtainable from this single precursor. Common nucleophiles used in these reactions include:
Amines: Reaction with primary or secondary amines yields the corresponding amino-substituted derivatives.
Thiols: Thiolates can displace the chloride to form thioethers.
Alkoxides: Treatment with sodium or potassium alkoxides leads to the formation of ether linkages.
Sodium Azide (B81097): This reagent provides a straightforward route to the corresponding azido (B1232118) derivative.
Potassium Thiocyanate (B1210189): Substitution with the thiocyanate ion introduces a thiocyanato group.
Table 3: Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Methylamine (B109427) | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one |
| Thiol | Ethanethiol | 3-(Ethylthio)-1-(thiophen-2-yl)propan-1-one |
| Alkoxide | Sodium Methoxide | 3-Methoxy-1-(thiophen-2-yl)propan-1-one |
| Azide | Sodium Azide | 3-Azido-1-(thiophen-2-yl)propan-1-one |
The nucleophilic substitution reactions described above are fundamental to the generation of a wide library of substituted thiophene derivatives. smolecule.com By selecting the appropriate nucleophile, chemists can tailor the properties of the final molecule. For instance, the introduction of an amino group via reaction with an amine is a key step in the synthesis of certain pharmacologically active compounds. google.com Similarly, the azide derivative can be further elaborated, for example, through reduction to an amine or via cycloaddition reactions, opening pathways to other complex heterocyclic systems.
Advanced Derivatization for Molecular Diversification
Beyond fundamental transformations, this compound serves as a versatile building block for more advanced derivatization strategies aimed at significant molecular diversification. Its utility is prominent in the synthesis of complex pharmaceutical intermediates and novel materials. smolecule.com For example, the compound is a known key intermediate in the enantioselective synthesis of Duloxetine (B1670986), a serotonin-norepinephrine reuptake inhibitor. google.com
Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can be applied to derivatives of this compound to construct intricate molecular architectures. organic-chemistry.org After substitution of the chloro group, further functionalization can occur at the thiophene ring itself, which is amenable to electrophilic aromatic substitution, typically at the 5-position. These multi-step synthetic sequences allow for the creation of highly functionalized thiophene structures, which are valuable in medicinal chemistry and materials science. nih.govnih.gov
Electronic and Steric Effects on Reactivity
The reactivity of this compound and its derivatives is governed by a combination of electronic and steric factors originating from the thiophene ring, the carbonyl group, and the chloro substituent.
The presence of electron-withdrawing groups significantly impacts the reactivity of a molecule. In this compound, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propane (B168953) chain, leading to a decrease in electron density at the carbonyl carbon. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Biological Activity and Mechanistic Insights
Antimicrobial Research Applications
Thiophene-containing compounds are integral to several established antimicrobial drugs. Derivatives of thiophene (B33073) have been synthesized and screened for their efficacy against a variety of pathogenic bacteria and fungi. While specific, detailed research on 3-Chloro-1-(thiophen-2-yl)propan-1-one is limited in publicly accessible literature, the broader class of thiophene ketones has been a subject of antimicrobial studies.
Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, E. coli, P. aeruginosa, B. subtilis)
While specific data for this compound against these exact strains is not extensively detailed in available peer-reviewed studies, research on related thiophene derivatives provides context. For instance, various multi-substituted thiophene analogues have demonstrated activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The general class of α,β-unsaturated ketones, to which this compound belongs, has also been screened for activity against E. coli and B. subtilis.
Efficacy against Fungal Strains (e.g., Candida albicans, A. niger, A. clavatus)
The antifungal potential of thiophene derivatives is also a significant area of research, with compounds like sertaconazole (B158924) and tioconazole (B1681320) being established antifungal agents. Studies on α,β-unsaturated aromatic ketones have included screening against the fungal pathogen Candida albicans. Complex derivatives synthesized from precursors containing a thiophene ring have shown activity against fungal strains, including Aspergillus niger and Candida albicans.
Proposed Mechanisms of Antimicrobial Action
The mechanisms by which thiophene derivatives exert their antimicrobial effects can be varied. For related α,β-unsaturated ketones, a proposed mechanism involves interaction with thiol groups in microbial enzymes or proteins, leading to their inactivation. This interaction is facilitated by the electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl group. Other potential mechanisms for thiophene-based antimicrobials include the disruption of microbial cell membranes and the inhibition of essential enzymatic functions, which can lead to cell lysis.
Anti-inflammatory Properties
Chronic inflammatory diseases represent a major area for therapeutic development, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Several thiophene-based compounds, such as tiaprofenic acid and tinoridine, are known for their anti-inflammatory effects. These compounds often target enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the inflammatory cascade.
Modulation of Biochemical Pathways Involved in Inflammation
The anti-inflammatory potential of thiophene derivatives is often linked to their ability to inhibit key inflammatory mediators. Research on various thiophene analogues has shown that they can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). The mechanism often involves the inhibition of signaling pathways like NF-κB, which is a central regulator of the inflammatory response. While direct evidence for this compound is not specified, the structural class of α,β-unsaturated ketones has been investigated for anti-inflammatory properties, sometimes linked to their ability to modulate pathways involving inflammatory enzymes.
Molecular Interaction Mechanisms
The biological activity of this compound is predicated on its interaction with molecular targets within biological systems. The electron-rich thiophene ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in proteins. The ketone group can act as a hydrogen bond acceptor, while the reactive α,β-unsaturated system and the chloro-substituent provide sites for covalent or nucleophilic interactions. These structural features allow for engagement with various biological molecules, including enzymes and receptors, potentially leading to the inhibition or modulation of their function.
Role of the Thiophene Ring in π-π Stacking Interactions with Aromatic Protein Residues
The electron-rich thiophene ring is a critical feature of this compound, enabling it to engage in π-π stacking interactions with aromatic amino acid residues within proteins. These non-covalent interactions are fundamental to the molecular recognition process between a ligand and its protein target. The π system of the thiophene ring can interact favorably with the aromatic rings of residues such as phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stable binding of the molecule within the active or allosteric sites of proteins. The geometry of these interactions can vary, including face-to-face or edge-to-face arrangements, which helps to properly orient the molecule for optimal binding and subsequent biological effect. ucl.ac.uk
Hydrogen Bonding Capabilities of Chloro and Propanone Groups with Biological Molecules
The chloro and propanone groups of this compound are key contributors to its interaction profile through their ability to form hydrogen bonds. The carbonyl oxygen of the propanone group acts as a hydrogen bond acceptor, readily interacting with hydrogen bond donor groups on biological molecules, such as the amide protons of a protein's peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues. While less common, the chlorine atom can also participate in certain non-covalent interactions, including halogen bonding and Cl–π interactions, which involve contact with the π system of an aromatic ring. nih.gov These interactions further stabilize the ligand-protein complex.
Broader Interactions with Enzymes and Other Biological Targets
This compound has been investigated for its interactions with various biological targets, leading to potential antimicrobial and anti-inflammatory properties. smolecule.com Research suggests that its efficacy may stem from the disruption of microbial cell membranes or the inhibition of key enzymatic functions. The compound's structural features make it a candidate for investigation against a range of enzymes. smolecule.com For instance, thiophene-based compounds are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. nih.gov The specific combination of the thiophene ring and the reactive side chain in this compound makes it a valuable scaffold for developing inhibitors for various enzymatic targets. smolecule.comnih.gov
Table 1: Summary of Potential Biological Interactions
| Interacting Moiety | Type of Interaction | Potential Biological Partner | Significance |
| Thiophene Ring | π-π Stacking | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Stabilizes protein-ligand binding |
| Propanone Group | Hydrogen Bonding (Acceptor) | Amino acid residues (e.g., Ser, Thr, Tyr) | Enhances binding affinity and specificity |
| Chloro Group | Halogen Bonding, Cl–π Interactions | Various protein residues | Contributes to binding orientation and stability |
Thiophene as a Privileged Pharmacophore in Medicinal Chemistry
The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent appearance in successful drug molecules and its versatile biological activities. nih.govrsc.org Its electron-rich nature and bioisosteric properties allow it to mimic a phenyl ring while offering unique electronic and metabolic characteristics. nih.gov Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net The U.S. FDA has approved numerous drugs containing a thiophene nucleus, highlighting its importance in drug discovery. nih.govrsc.org The structural versatility of the thiophene ring provides synthetically accessible points for modification, making it a valuable tool for medicinal chemists to optimize lead compounds. nih.gov
Role as a Pharmacological Intermediate and Precursor
Beyond its own potential biological activities, this compound is a highly valued intermediate in the synthesis of complex pharmaceutical compounds.
Key Intermediate in the Enantioselective Synthesis of Duloxetine (B1670986)
One of the most significant applications of this compound is its role as a key intermediate in the enantioselective synthesis of Duloxetine. psu.edunih.gov Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. psu.edunepjol.info The synthesis involves the asymmetric reduction of the ketone in this compound to form the chiral alcohol, (S)-3-Chloro-1-(2-thienyl)-1-propanol. psu.edunih.gov This step is critical as only the (S)-enantiomer of duloxetine is pharmaceutically active. cas.cn Various synthetic strategies, including borane (B79455) reduction catalyzed by chiral oxazaborolidines and bioreduction using microorganisms like Candida pseudotropicalis, have been developed to achieve the high enantioselectivity required for this transformation. psu.edunih.gov
Table 2: Synthetic Pathways to (S)-Duloxetine Utilizing this compound
| Method | Catalyst/Reagent | Precursor | Product | Key Advantage |
| Asymmetric Borane Reduction | Chiral Oxazaborolidine | This compound | (S)-3-Chloro-1-(2-thienyl)-1-propanol | Good to excellent enantioselectivity. psu.edu |
| Bioreduction | Candida pseudotropicalis 104 | This compound | (S)-3-Chloro-1-(2-thienyl)-1-propanol | High conversion (100%) and enantiomeric excess (>99%). nih.gov |
| Asymmetric Hydrogenation | Ru-catalyst | 3-(dimethylamino)-1-(2-thienyl)-1-propanone (derived from the title compound) | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | Alternative route to a key intermediate. psu.edu |
Contributions to Broader Pharmaceutical and Drug Development Scaffolds
The utility of this compound extends beyond duloxetine synthesis. It serves as a versatile intermediate for creating a variety of more complex organic molecules with potential therapeutic properties. smolecule.com The presence of a reactive chloro group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups, such as amines and thiols. smolecule.com This chemical reactivity, combined with the proven biological relevance of the thiophene core, makes it a valuable scaffold in drug development programs aimed at discovering new agents for a range of diseases. smolecule.comnih.gov Its structure is a foundational element for building libraries of compounds for screening against various biological targets.
Potential in Fungicide, Bactericide, and Herbicide Formulations for Related β-Azolyl Ketones
The exploration of β-azolyl ketones and their precursors, such as α,β-unsaturated ketones (chalcones), has revealed a broad spectrum of bioactivities. The structural combination of a thiophene nucleus and an azole ring is a recognized strategy in the development of new agrochemicals and antimicrobial agents.
Fungicidal Potential:
The azole class of fungicides, which includes well-known conazoles, primarily acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The introduction of a thiophene ring into azole-containing structures has been shown to modulate and, in some cases, enhance antifungal activity. For instance, thiophene analogues of bifonazole (B1667052) have demonstrated potent activity against Candida albicans, with potency comparable to established antifungal agents like ketoconazole (B1673606) and miconazole.
Research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives has yielded compounds with excellent fungicidal activities against cucumber downy mildew, surpassing commercial fungicides in some cases. nih.gov One particularly potent compound, 4f , exhibited superior control efficacy in field trials compared to flumorph (B1672888) and mancozeb. nih.gov This highlights the significant contribution of the thiophene moiety to fungicidal potency.
Furthermore, studies on novel triazole derivatives have shown that the presence of a thiophene ring is favorable for antifungal activity against a range of fungal pathogens, including Candida species and Cryptococcus neoformans. mdpi.com For example, a thiophene-containing triazole derivative (7 ) showed strong activity against C. neoformans. mdpi.com This body of research suggests that β-azolyl ketones derived from this compound are promising candidates for the development of new fungicidal formulations.
Bactericidal Potential:
Thiophene-containing compounds have consistently demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The thiophene ring is a key component in several clinically used antibiotics. The synthesis of various heterocyclic systems from thiophene precursors has led to the discovery of potent antibacterial agents.
For example, a series of thiophene-based heterocycles, including pyrazole (B372694) and pyridine (B92270) derivatives, were synthesized and evaluated for their antimicrobial properties. nih.gov The results indicated that specific compounds exhibited strong activity against Aspergillus fumigatus and Syncephalastrum racemosum. nih.gov While this study focused on antifungal activity, the underlying thiophene scaffold is known for its antibacterial potential.
Research on heterocyclic chalcone (B49325) analogues has also provided insights into the antibacterial efficacy of compounds bearing a thiophene ring. nih.gov Specifically, thiophene-2-yl-chalcones have been synthesized and shown to possess activity against various bacterial strains. nih.gov The α,β-unsaturated ketone moiety present in chalcones is a known reactive pharmacophore that can contribute to biological activity. The conversion of these chalcones into β-azolyl ketones could lead to compounds with enhanced or more specific bactericidal properties.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| Thiophene-substituted pyrazole (16) | Pseudomonas aeruginosa, Escherichia coli | High antibacterial activity | nih.gov |
| Thiophene-substituted pyridine (12) | Syncephalastrum racemosum | Higher antifungal activity than Amphotericin B | nih.gov |
| Thiophene-2-yl-chalcone (t5) | Staphylococcus aureus (susceptible and resistant strains) | Strong antibacterial activity | nih.gov |
| N-(thiophen-2-yl) nicotinamide (4f) | Pseudoperonospora cubensis (cucumber downy mildew) | EC50 = 1.96 mg/L (in vivo) | nih.gov |
Herbicidal Potential:
The investigation of thiophene derivatives for herbicidal applications has also yielded promising results. Thiophene-based compounds are known to exhibit pesticidal activity, which includes herbicidal effects. researchgate.net Research into thiophene-derived aminophosphonates has demonstrated their potential as soil-applied herbicides. These studies provide a basis for exploring the herbicidal activity of other thiophene-containing functionalized molecules.
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes within the molecular structure of 3-Chloro-1-(thiophen-2-yl)propan-1-one.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes.
The most prominent feature in the FT-IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed in the region of approximately 1700 cm⁻¹. The general range for carbonyl absorption in ketones is between 1650 and 1850 cm⁻¹. researchgate.net The presence of the electron-withdrawing thiophene (B33073) ring conjugated with the ketone influences the precise position of this band.
Another key diagnostic peak is that of the C-Cl stretching vibration. This absorption is generally found in the lower frequency region of the spectrum, around 650 cm⁻¹, providing clear evidence of the chloroalkane moiety. The spectrum also exhibits characteristic absorptions for the C-H and C=C bonds within the thiophene ring.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| Carbonyl Stretch | C=O | ~1700 |
| Carbon-Chlorine Stretch | C-Cl | ~650 |
| Aromatic C-H Stretch | Thiophene C-H | >3000 |
| Aromatic C=C Stretch | Thiophene C=C | 1400-1600 |
| Aliphatic C-H Stretch | -CH₂- | 2850-2960 |
Fourier Transform Raman (FT-RAMAN) Spectroscopy for Vibrational Analysis
Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. While no specific FT-Raman spectra for this exact compound are widely published, analysis of structurally similar thiophene chalcone (B49325) analogues provides insight into the expected spectral features. researchgate.netnih.gov
In FT-Raman spectroscopy, vibrations that cause a significant change in molecular polarizability are more intense. Therefore, the symmetric vibrations of the thiophene ring and the C=C bonds are expected to produce strong Raman signals. The carbonyl (C=O) stretch, while strong in the IR spectrum, would also be visible in the Raman spectrum. researchgate.net The C-Cl stretch would also be observable. This technique is particularly useful for studying the skeletal vibrations of the thiophene ring, providing data that complements the functional group information obtained from FT-IR. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of this compound, providing unambiguous information about the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the thiophene ring protons and the two methylene (B1212753) groups of the propyl chain. The protons on the thiophene ring typically appear in the aromatic region, generally between δ 6.8 and 7.5 ppm. smolecule.com Due to the substitution at the 2-position, these protons will exhibit a characteristic coupling pattern.
The two methylene groups (-CH₂CH₂Cl) adjacent to the carbonyl and the chlorine atom are chemically distinct and will appear as two separate signals. The methylene group adjacent to the electron-withdrawing carbonyl group (α-protons) is expected to be deshielded and appear as a triplet. The methylene group adjacent to the electronegative chlorine atom (β-protons) will also be deshielded and appear as a triplet due to coupling with the α-protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene H-5 | ~7.6-7.8 | Doublet of doublets |
| Thiophene H-4 | ~7.1-7.3 | Doublet of doublets |
| Thiophene H-3 | ~7.6-7.8 | Doublet of doublets |
| -CO-CH₂ -CH₂Cl | ~3.4-3.6 | Triplet |
| -CO-CH₂-CH₂ Cl | ~3.8-4.0 | Triplet |
Note: Predicted values are based on standard chemical shift tables and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.
In the ¹³C NMR spectrum of this compound, the most downfield signal corresponds to the carbonyl carbon of the ketone, which is highly deshielded and appears at approximately δ 195 ppm. The carbon atoms of the thiophene ring typically resonate in the aromatic region, generally between δ 120 and 140 ppm. smolecule.com The two aliphatic carbons of the propyl chain will appear further upfield. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom alpha to the carbonyl group will have distinct chemical shifts reflecting their different electronic environments. oregonstate.edu
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~195 |
| Thiophene C-2 (ipso-carbon) | ~142-145 |
| Thiophene C-5 | ~134-136 |
| Thiophene C-3 | ~132-134 |
| Thiophene C-4 | ~128-130 |
| -CO-C H₂-CH₂Cl | ~38-42 |
| -CO-CH₂-C H₂Cl | ~43-47 |
Note: Predicted values are based on standard chemical shift tables and known substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₇H₇ClOS), the molecular ion peak ([M]⁺) would be observed in the mass spectrum.
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the chlorine isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. miamioh.edu
Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the propyl chain, leading to the formation of a stable thienoyl cation (C₄H₃SCO⁺).
Loss of Halogen: Cleavage of the C-Cl bond, resulting in a fragment ion at [M-Cl]⁺. miamioh.edu
McLafferty Rearrangement: While less likely without a gamma-hydrogen, other complex rearrangements can occur.
Analysis of these fragments allows for the confirmation of the different structural components of the molecule.
X-ray Diffraction Studies
X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of molecular structure and information on crystal packing.
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a molecule, including bond lengths, bond angles, and the absolute configuration in chiral compounds. Although a specific single-crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), studies on closely related compounds highlight the power of this technique. cam.ac.ukcam.ac.uk For instance, the crystal structure of (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, a related chalcone, was determined to crystallize in the monoclinic space group P2₁/c. researchgate.net Such analyses provide precise atomic coordinates and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov For the related (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, X-ray crystallography is noted as essential for resolving its stereochemistry.
A hypothetical single-crystal XRD analysis of this compound would yield a detailed crystallographic information file (CIF), from which the following parameters could be extracted:
| Crystallographic Parameter | Hypothetical Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |
| Thiophene Ring Conformation | Planar |
| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) (Hypothetical) |
| ~10-15 | High | (100) or (010) | |
| ~20-25 | Medium | (110), (200) | |
| ~25-30 | Medium-Low | (210), (020) | |
| This table represents a hypothetical powder XRD pattern, with expected regions for major diffraction peaks based on typical organic molecules. |
Other Spectroscopic and Analytical Techniques
In addition to mass spectrometry and X-ray diffraction, other spectroscopic techniques are routinely employed to provide a complete characterization profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. Characteristic signals for the thiophene protons typically appear in the aromatic region (δ 6.8–7.5 ppm), while the methylene protons of the propanone chain show distinct shifts. smolecule.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include a strong C=O stretching absorption around 1700 cm⁻¹ and a C-Cl stretching band around 650 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring and the carbonyl group are the primary chromophores, leading to characteristic absorption bands in the UV region. smolecule.com
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within molecules containing chromophores—parts of a molecule that absorb light. libretexts.orglibretexts.org In this compound, the key chromophores are the thiophene ring and the carbonyl group (C=O). The conjugated system involving the thiophene ring and the ketone gives rise to characteristic π → π* transitions, while the lone pair of electrons on the carbonyl oxygen allows for n → π* transitions. masterorganicchemistry.com
The promotion of an electron from a π bonding orbital to a π* antibonding orbital typically results in strong absorption bands in the UV region. libretexts.org The n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to the π* antibonding orbital of the carbonyl group, is also characteristic and generally appears as a weaker absorption band at a longer wavelength compared to the π → π* transition. masterorganicchemistry.com The position and intensity of these absorptions provide valuable information about the electronic structure and conjugation within the molecule.
Table 1: Expected Electronic Transitions for this compound This table is illustrative, based on established principles of UV-Vis spectroscopy.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (Thiophene/Carbonyl) → π* (Thiophene/Carbonyl) | 200-280 nm | High |
Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) for Thermal Behavior of Complexes
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and decomposition of materials. libretexts.orgcrimsonpublishers.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. crimsonpublishers.comnih.gov When applied to metal complexes derived from ligands like this compound, TG-DTA provides critical information on their composition and thermal stability. researchgate.net
A typical TG-DTA thermogram for a hydrated metal complex will show distinct stages of mass loss. researchgate.netjcsp.org.pk The initial stage often corresponds to the loss of water molecules, which can be identified by an endothermic peak in the DTA curve. nih.gov Subsequent decomposition steps may involve the loss of other coordinated ligands and the eventual decomposition of the main organic ligand, often indicated by exothermic peaks in the DTA curve corresponding to oxidative degradation. nih.govresearchgate.net
Table 2: Illustrative TG-DTA Data for a Hypothetical Complex: [Cu(L)₂(H₂O)₂]Cl₂ (Where L = this compound)
| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |
|---|---|---|---|
| 80 - 150 | ~5% | Endothermic | Loss of two coordinated water molecules (H₂O) |
| 250 - 450 | ~50% | Exothermic | Decomposition and loss of the organic ligand (L) |
| > 450 | ~20% | Exothermic | Loss of chloride ions and formation of metal oxide |
| Residue | ~25% | - | Stable metal oxide (e.g., CuO) |
Electron Spin Resonance (ESR) Spectroscopy for Binuclear Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions in complexes. slideshare.networdpress.com It is particularly valuable for characterizing the structure and bonding in paramagnetic metal complexes, including binuclear complexes formed with ligands derived from this compound.
For binuclear copper(II) complexes, ESR spectra can provide detailed information about the electronic ground state and the geometry of the metal centers. researchgate.net The shape of the spectrum can indicate whether the complex has axial or isotropic symmetry. researchgate.net The calculated g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) are sensitive to the coordination environment and the degree of covalent character in the metal-ligand bonds. mdpi.com In binuclear complexes, ESR can also probe magnetic interactions between the two metal centers.
Table 3: Representative ESR Spectral Parameters for a Hypothetical Binuclear Cu(II) Complex | Parameter | Description | Typical Value | Interpretation | | :--- | :--- | :--- | :--- | | g|| | g-factor parallel to the principal axis | > 2.2 | Indicates covalent character of the Cu-Ligand bond | | g⊥ | g-factor perpendicular to the principal axis | ~2.05 - 2.09 | Consistent with d(x²-y²) ground state | | G = (g|| - 2) / (g⊥ - 2) | Geometric parameter | > 4.0 | Suggests no significant exchange interaction between copper centers | | A|| | Hyperfine coupling constant parallel to the axis | 120-200 x 10⁻⁴ cm⁻¹ | Reflects the nature of the donor atoms |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound and its derivatives, various chromatographic methods are essential for quality control, reaction monitoring, and chiral separations.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For chiral compounds, specialized chiral HPLC methods are developed to determine enantiomeric purity. nih.gov This can be achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov
A validated HPLC method for a derivative of this compound would allow for the precise quantification of each enantiomer. nih.gov Method validation typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the results are reliable. nih.govnih.gov
Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition / Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALCEL OD-H) |
| Mobile Phase | n-Hexane:Isopropanol (B130326) (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Resolution (Rₛ) | > 2.0 |
| LOD | ~0.004 µg/mL |
| LOQ | ~0.2 µg/mL |
Gas Chromatography (GC) for Enantioselectivity and Mixture Composition
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is widely used to determine the composition of mixtures and, with the use of chiral columns, to assess the enantioselectivity of asymmetric reactions. researchgate.net
In the context of this compound, GC could be used to analyze the products of an enantioselective reduction of the ketone. The resulting chiral alcohol enantiomers would be separated on a chiral GC column, and the peak areas on the resulting chromatogram would be used to calculate the enantiomeric excess (ee) of the reaction, providing a direct measure of the reaction's success. youtube.com
Table 5: Illustrative GC Data for Enantioselectivity Determination
| Enantiomer | Retention Time (min) | Peak Area | Composition (%) |
|---|---|---|---|
| (R)-enantiomer | 15.2 | 15,000 | 10% |
| (S)-enantiomer | 16.5 | 135,000 | 90% |
| Result | - | - | Enantiomeric Excess (ee) = 80% |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.com To monitor a reaction involving this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material and the expected product.
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and grow stronger. youtube.com The completion of the reaction is indicated when the starting material spot is no longer visible in the reaction mixture lane. This qualitative assessment helps in determining the optimal reaction time and conditions.
Table 6: Monitoring a Reaction by TLC (e.g., Synthesis of an Amine Derivative)
| Time Point | Spot for Starting Material (Ketone) | Spot for Product (Amine) | Interpretation |
|---|---|---|---|
| t = 0 min | Intense spot (Rf = 0.7) | No spot | Reaction started |
| t = 30 min | Faint spot (Rf = 0.7) | Intense spot (Rf = 0.3) | Reaction progressing well |
| t = 60 min | No spot | Intense spot (Rf = 0.3) | Reaction complete |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. For a pure compound like this compound, this method provides a quantitative measure of the mass percentages of its constituent elements—carbon (C), hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S). This analysis is crucial for verifying the empirical formula and confirming the purity of a synthesized compound.
The theoretical elemental composition of this compound, with the molecular formula C₇H₇ClOS, can be calculated based on its atomic and molecular weights. chemspider.com The molecular weight of the compound is approximately 174.64 g/mol .
Theoretical Composition Calculation:
Carbon (C): (7 * 12.011) / 174.64 * 100% = 48.14%
Hydrogen (H): (7 * 1.008) / 174.64 * 100% = 4.04%
Chlorine (Cl): (1 * 35.453) / 174.64 * 100% = 20.30%
Oxygen (O): (1 * 15.999) / 174.64 * 100% = 9.16%
Sulfur (S): (1 * 32.065) / 174.64 * 100% = 18.36%
In a research setting, a sample of newly synthesized this compound would be subjected to combustion analysis. The resulting experimental data would then be compared against these theoretical values. A close correlation between the experimental and theoretical percentages (typically within a ±0.4% margin) serves as strong evidence for the successful synthesis and purity of the compound.
Interactive Data Table: Theoretical vs. Experimental Elemental Composition
Below is a hypothetical comparison of the theoretical elemental composition of this compound and a set of plausible experimental results that would confirm its identity.
| Element | Theoretical Mass % | Experimental Mass % | Deviation % |
| Carbon (C) | 48.14 | 48.05 | -0.09 |
| Hydrogen (H) | 4.04 | 4.11 | +0.07 |
| Chlorine (Cl) | 20.30 | 20.21 | -0.09 |
| Sulfur (S) | 18.36 | 18.42 | +0.06 |
Note: The oxygen percentage is typically determined by difference.
Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Activity
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrochemical systems. chemijournal.com It measures the impedance of a system over a range of frequencies, providing detailed information about processes occurring at the electrode-electrolyte interface, such as charge transfer resistance, double-layer capacitance, and diffusion processes. researchgate.netxmu.edu.cn
While specific EIS studies on this compound are not extensively documented in public literature, the technique's application can be inferred from research on related thiophene derivatives. itu.edu.trresearchgate.net Thiophene and its derivatives are known for their electrochemical activity and are key components in conductive polymers and corrosion inhibitors. jept.dedtic.mil
An EIS study of this compound would involve placing the compound in an electrochemical cell with a working electrode, a counter electrode, and a reference electrode, all immersed in a suitable electrolyte. A small amplitude AC voltage would be applied across a range of frequencies, and the resulting current and phase shift would be measured.
Research Findings and Interpretation:
The data from an EIS experiment is typically represented in two types of plots:
Nyquist Plot: This plot of the imaginary part of impedance versus the real part can reveal the charge transfer resistance (Rct) of the system, which appears as a semicircle. A larger semicircle diameter indicates higher charge transfer resistance.
Bode Plot: This consists of two graphs: the logarithm of the impedance magnitude versus the logarithm of frequency, and the phase angle versus the logarithm of frequency. These plots provide information on the capacitive and resistive behavior of the system.
For this compound, an EIS study could elucidate:
Corrosion Inhibition Properties: By adsorbing onto a metal surface (like steel in an acidic medium), the compound could form a protective layer. EIS could quantify the effectiveness of this layer by measuring the increase in charge transfer resistance and the decrease in double-layer capacitance. researchgate.net
Electropolymerization Potential: Thiophene derivatives can be electropolymerized to form conductive films. dtic.mil EIS can monitor the growth and properties of such a polymer film, revealing changes in capacitance and resistance as the film forms and its thickness increases. itu.edu.trresearchgate.net
Redox Activity: The ketone and the thiophene ring are both electrochemically active. EIS can help to characterize the kinetics of the redox reactions of the compound at the electrode surface.
Interactive Data Table: Hypothetical EIS Parameters for Corrosion Inhibition
This table illustrates how EIS data might be presented to show the effect of this compound as a corrosion inhibitor on steel in a 1M HCl solution.
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 200 | 0 |
| 1x10⁻⁵ | 250 | 120 | 80.0 |
| 1x10⁻⁴ | 800 | 75 | 93.8 |
| 1x10⁻³ | 2000 | 40 | 97.5 |
Rct: Charge transfer resistance. Cdl: Double-layer capacitance. Inhibition Efficiency (%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100
These advanced analytical methods provide a robust framework for the chemical and electrochemical characterization of this compound, confirming its identity and revealing its potential for applications in materials science and electrochemistry.
Computational Chemistry Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's geometric, energetic, and electronic properties with high accuracy.
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process minimizes the total energy of the molecule to predict structural parameters like bond lengths, bond angles, and dihedral angles.
For 3-Chloro-1-(thiophen-2-yl)propan-1-one, the thiophene (B33073) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic compounds. smolecule.com The propanone chain attached to the ring introduces conformational flexibility. Key structural parameters that would be determined from a DFT optimization include the lengths of the C=O, C-Cl, and C-S bonds, as well as the bond angles around the carbonyl carbon and within the thiophene ring. In thiophene-containing systems, the C-S-C bond angle is typically around 92.2°. smolecule.com
Table 1: Predicted Structural Parameters for this compound This table presents typical or expected values for key structural parameters. Precise values are obtained from specific DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-Cl | ~1.79 Å | |
| Thiophene C-S | ~1.72 Å | |
| Thiophene C=C | ~1.37 Å | |
| Thiophene C-C | ~1.42 Å | |
| Bond Angle | C-CO-C | ~118° |
| Thiophene C-S-C | ~92° | |
| Cl-C-C | ~110° |
Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of a molecule. The calculations yield vibrational frequencies corresponding to the different normal modes of the molecule, which relate to specific bond stretches, bends, and torsions. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions.
The vibrational spectrum of this compound is characterized by several key frequencies:
Carbonyl (C=O) Stretch: A strong, prominent peak typically found in the 1680-1700 cm⁻¹ region.
Thiophene Ring Vibrations: Multiple bands related to C-H, C=C, and C-S stretching and bending within the ring structure.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Aliphatic C-H Stretches: Found in the 2850-3000 cm⁻¹ region.
Table 2: Key Predicted Vibrational Frequencies and Assignments This table shows representative frequency ranges for the primary functional groups. PED analysis provides a detailed assignment for each calculated frequency.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| Carbonyl Stretch | C=O | 1680 - 1700 |
| Aromatic C-H Stretch | Thiophene C-H | 3050 - 3150 |
| Aliphatic C-H Stretch | CH₂ | 2850 - 3000 |
| Ring C=C Stretch | Thiophene C=C | 1400 - 1500 |
| C-Cl Stretch | C-Cl | 600 - 800 |
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.compearson.com The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
In this compound:
HOMO: The HOMO is expected to be primarily localized on the electron-rich thiophene ring, which is the most likely site for electrophilic attack.
LUMO: The LUMO is likely centered on the propanone moiety, particularly the carbonyl carbon and the carbon bearing the chlorine atom. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes these sites highly electrophilic and susceptible to nucleophilic attack.
HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity. The presence of the chloro and carbonyl groups helps to tune this gap. rsc.org
Table 3: Frontier Molecular Orbital Characteristics This table provides a qualitative description of the frontier orbitals and their implications for reactivity.
| Orbital | Primary Localization | Implied Reactivity |
| HOMO | Thiophene Ring | Site of electrophilic attack |
| LUMO | Carbonyl Carbon, α-Carbon | Site of nucleophilic attack |
| Energy Gap | Entire Molecule | Indicator of chemical stability/reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. youtube.com It uses a color scale to indicate regions of negative and positive electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are susceptible to nucleophilic attack. youtube.com
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the chlorine atom.
Positive Potential (Blue): Located around the hydrogen atoms of the thiophene ring and the aliphatic chain.
Neutral/Intermediate Potential (Green/Yellow): Covering the carbon framework of the molecule.
The map visually confirms the reactive sites predicted by FMO analysis, highlighting the carbonyl oxygen as a site for protonation or coordination to Lewis acids and the adjacent carbons as electrophilic centers.
Computational methods, often combining DFT with techniques like Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. pnnl.gov These predictions are invaluable for confirming chemical structures by comparing calculated spectra with experimental data. mdpi.com
Calculations for this compound would predict distinct chemical shifts for its different nuclei:
¹³C NMR: The carbonyl carbon (C=O) would exhibit a signal far downfield (>190 ppm). The carbons of the thiophene ring would appear in the aromatic region (typically 120-140 ppm), while the aliphatic carbons of the propanone chain would be found further upfield. smolecule.com
¹H NMR: The protons on the thiophene ring would resonate in the aromatic proton region (~7.0-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the propanone chain would appear as distinct signals in the aliphatic region, likely as triplets due to spin-spin coupling, with the protons closer to the chlorine atom being shifted further downfield.
Table 4: Predicted NMR Chemical Shift Regions This table outlines the expected chemical shift (δ) ranges for the primary nuclei in the molecule.
| Nucleus | Group | Expected Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | > 190 |
| Thiophene Carbons | 120 - 140 | |
| Aliphatic Carbons (-CH₂-) | 35 - 50 | |
| ¹H | Thiophene Protons | 7.0 - 8.0 |
| -CH₂-CO- | ~ 3.2 - 3.5 | |
| -CH₂-Cl | ~ 3.8 - 4.1 |
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) structures.
Intermolecular Interaction Analysis
The molecular structure of this compound, featuring a thiophene ring, a carbonyl group, and a chloroalkane chain, suggests its capacity for various intermolecular interactions that are fundamental to its physical properties and chemical reactivity.
Non-Covalent Interactions (e.g., Van der Waals, Hydrogen Bonding)
Theoretical analysis indicates that this compound can engage in several types of non-covalent interactions. The electronegative oxygen of the carbonyl group and the chlorine atom can serve as hydrogen bond acceptors. These groups, along with the sulfur atom in the thiophene ring, contribute to the molecule's ability to form van der Waals forces and dipole-dipole interactions. Molecular dynamics simulations of related substrates in enzymatic active sites suggest that such electrostatic interactions and van der Waals forces are critical for stabilizing the molecule. smolecule.com
Reduced Density Gradient (RDG) Analysis for Interaction Visualization
A search of published scientific literature did not yield any studies employing Reduced Density Gradient (RDG) analysis specifically for this compound. This advanced computational method, which visualizes and characterizes non-covalent interactions, has not been applied to this molecule in the available research.
Computational Studies of π-π Stacking Interactions
The aromatic thiophene ring is a key structural feature that allows this compound to participate in π-π stacking interactions. This type of interaction is crucial in the binding of small molecules to the aromatic side chains of amino acid residues (such as tyrosine or phenylalanine) within proteins. While this principle is well-established, specific computational studies that model and quantify the π-π stacking behavior of this compound are not found in the retrieved literature.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking simulations are essential for predicting the binding orientation and affinity of a molecule to a biological target. For this compound, which is primarily utilized as a chemical building block, specific and detailed molecular docking studies are not available. However, research on its derivatives provides insight into the potential binding capabilities of this chemical scaffold.
Prediction of Binding Affinity with Biological Targets
There are no specific computational studies in the available literature that predict the binding affinity (e.g., docking score, binding free energy) of this compound with any particular biological targets. Its role as a synthetic precursor suggests that it is often modified to create derivatives with optimized binding characteristics for desired targets.
Elucidation of Specific Binding Modes and Active Site Interactions
Without specific molecular docking studies for this compound, a detailed elucidation of its binding mode and interactions within a protein active site is not possible. Generic molecular dynamics simulations suggest that in a hypothetical enzyme active site, the substrate could be stabilized by electrostatic interactions with residues like asparagine and glutamate. smolecule.com However, the specific protein and the detailed interactions remain uncharacterized.
Applications in Advanced Materials and Catalysis
Organic Semiconductors and Optoelectronic Devices
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create novel devices. Thiophene (B33073) derivatives, as a class of compounds, are at the forefront of this research due to their inherent electrical conductivity and photophysical properties when polymerized.
Utilization in Organic Light-Emitting Diodes (OLEDs)
Thiophene-containing polymers are widely investigated for their use in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The delocalized π-electron system of the thiophene ring can facilitate charge transport and can be chemically modified to tune the emission color and efficiency of the device. While the direct application of 3-Chloro-1-(thiophen-2-yl)propan-1-one in commercial OLEDs is not documented in readily available literature, its structure represents a potential starting point for the synthesis of more complex thiophene-based materials for this purpose. The unique electronic properties of thiophene derivatives, in general, make them suitable for applications in organic electronics like OLEDs. ambeed.com
Utilization in Organic Photovoltaic Cells (OPVs)
Similar to OLEDs, Organic Photovoltaic (OPV) cells rely on organic materials to absorb light and generate electricity. Thiophene-based polymers are frequently used as the electron-donor material in the active layer of OPVs. The broad absorption spectrum and good charge mobility of these polymers are key to achieving high power conversion efficiencies. Selenophene, a close structural relative of thiophene, is also used to create new heterocyclic molecules for OPVs, as it can enhance charge transport and lower the optical band gap. mdpi.com Although specific research on polymers derived directly from this compound for OPV applications is not prominent, the foundational thiophene structure suggests its potential as a building block for novel photoactive materials.
Exploration of Electronic Properties of Thiophene Derivatives
The electronic properties of thiophene derivatives are the primary driver of their use in optoelectronic devices. The ability to modify the chemical structure of thiophene-based molecules allows for precise control over their band gap, charge carrier mobility, and solid-state packing. escholarship.org These are critical parameters that dictate the performance of organic semiconductors. Research into the fundamental electronic structure and charge transport in conjugated polymers, including those based on thiophene, is an active area of study that informs the design of next-generation materials for electronic applications. escholarship.org
Catalysis in Organic Transformations
The reactivity of the chloro and ketone groups in this compound makes it a versatile intermediate in organic synthesis. This is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the construction of complex and biologically active molecules.
Role as a Crucial Scaffold for Synthesizing Enzyme Inhibitors
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of enzyme inhibitors. A prominent example is its use in the enantioselective synthesis of Duloxetine (B1670986), a well-known serotonin-norepinephrine reuptake inhibitor used as an antidepressant. The synthesis of the chiral alcohol precursor to Duloxetine can be achieved through the reduction of this compound. This transformation highlights the compound's importance as a foundational building block for creating high-value pharmaceutical agents. The thiophene moiety itself is a common feature in many kinase inhibitors, further underscoring the value of thiophene-based scaffolds in drug discovery.
The following table summarizes the key applications and research findings related to this compound and its derivatives.
| Application Area | Specific Use | Key Research Findings |
| Organic Semiconductors | Potential precursor for OLED materials | Thiophene derivatives are known for their suitable electronic properties for OLEDs. |
| Organic Photovoltaics | Potential precursor for OPV materials | Thiophene and its analogues are used to create photoactive polymers for solar cells. mdpi.com |
| Catalysis/Medicinal Chemistry | Scaffold for enzyme inhibitors | It is a key intermediate in the synthesis of the antidepressant Duloxetine. |
Challenges and Future Research Directions
Overcoming Purification Challenges in Stereoselective Synthesis
The reduction of the ketone in 3-Chloro-1-(thiophen-2-yl)propan-1-one yields the chiral alcohol, 3-chloro-1-(thiophen-2-yl)propan-1-ol, a critical building block for pharmaceuticals. A significant challenge lies in the efficient synthesis and purification of a single enantiomer of this alcohol.
A primary strategy is the kinetic resolution of the racemic alcohol, which is typically produced by chemical reduction of the parent ketone. nih.gov This process uses enzymes, most notably lipases, to selectively react with one enantiomer, allowing for the separation of the two. For instance, lipase-catalyzed kinetic resolution of similar 1-aryl-3-chloropropan-1-ols has been demonstrated to be highly effective. researchgate.net The process often involves two key steps:
Enantiomer-selective acylation: Lipase (B570770) from Pseudomonas fluorescens is used to selectively acylate the (R)-enantiomer of the racemic alcohol, leaving the (S)-enantiomer unreacted. researchgate.net By stopping the reaction at conversions lower than 50%, the (R)-acetate can be isolated with high enantiomeric purity. researchgate.net
Enantioselective hydrolysis: The enantiomerically enriched ester from the first step can then be subjected to hydrolysis using a different lipase, such as one from Candida rugosa, which selectively cleaves the ester to yield the (R)-alcohol. researchgate.net
To obtain the (S)-alcohol, the initial acylation reaction is allowed to proceed beyond 50% conversion, which enriches the remaining, unreacted alcohol in the (S)-form. researchgate.net Research has shown that this method can produce alcohols and esters with an enantiomeric excess (ee) of over 99%. researchgate.netnih.govmdpi.com A key challenge is optimizing reaction conditions—including the choice of lipase, solvent, and acyl donor—to maximize both yield and enantioselectivity, as these factors are highly substrate-dependent. nih.govd-nb.info
| Parameter | Condition/Variable | Impact on Resolution | Reference |
|---|---|---|---|
| Enzyme Source | Pseudomonas fluorescens, Candida rugosa, Candida antarctica (CAL-B), Burkholderia plantarii | Determines enantioselectivity (E-value) and which enantiomer is preferentially acylated/hydrolyzed. | nih.govresearchgate.netmdpi.com |
| Acyl Donor | Vinyl acetate (B1210297), Succinic anhydride | Affects reaction rate and efficiency. Vinyl acetate is common due to the irreversible formation of acetaldehyde. | nih.govnih.gov |
| Solvent | Hexane, DIPE, THF, 2-MeTHF | Influences enzyme activity and stability. Greener solvents like 2-MeTHF are being explored. | nih.govd-nb.info |
| Reaction Conversion | Stopping at <50% vs. >50% | Allows for the selective isolation of either the acylated product or the unreacted alcohol in high enantiomeric purity. | researchgate.net |
Future research must focus on the development of dynamic kinetic resolution processes, where the unwanted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.
Development of More Efficient and Sustainable Synthetic Routes
The standard synthesis of this compound is the Friedel-Crafts acylation of thiophene (B33073) using 3-chloropropionyl chloride. rsc.org This reaction traditionally relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of toxic and corrosive waste, posing environmental problems. rsc.orgtsijournals.com
Future research is heavily focused on creating "greener" and more sustainable synthetic methodologies. rsc.org Key areas of development include:
Heterogeneous Solid-Acid Catalysts: Zeolites, such as Hβ, have emerged as highly effective, reusable catalysts for the acylation of thiophene. tsijournals.comresearchgate.net They offer high conversion rates (up to 99%) and selectivity for the 2-acetylated product. tsijournals.com Crucially, these solid catalysts can be easily recovered, regenerated, and reused multiple times with minimal loss of activity, drastically reducing waste. tsijournals.comresearchgate.net
Deep Eutectic Solvents (DES): A promising green alternative involves using deep eutectic solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which can act as both the catalyst and the solvent. rsc.org This approach avoids volatile organic solvents and allows the catalytic system to be recycled up to five times without a significant drop in activity. rsc.org
Alternative Acylating Agents and Promoters: Research into replacing traditional Lewis acids has led to the use of reagents like methanesulfonic anhydride. This promoter facilitates the Friedel-Crafts acylation with minimal waste that contains no metallic or halogenated byproducts, presenting a significant environmental advantage. acs.org
| Method | Catalyst/Solvent System | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional | AlCl₃ / Volatile Organic Solvents | High reactivity, well-established. | Stoichiometric catalyst use, high waste generation, catalyst non-reusable, moisture sensitive. | rsc.orgrsc.org |
| Heterogeneous Catalysis | Hβ Zeolite / Solvent-free or Acetic Anhydride | High conversion (99%), catalyst reusability, reduced waste, good selectivity. | May require higher temperatures than traditional methods. | tsijournals.comresearchgate.net |
| Deep Eutectic Solvents | [CholineCl][ZnCl₂]₃ (dual catalyst/solvent) | Reusable system, avoids volatile solvents, high yields, environmentally benign. | Catalyst synthesis required, viscosity can be an issue. | rsc.org |
| Metal-Free Promotion | Methanesulfonic anhydride | Minimal metallic/halogenated waste, good yields. | Requires stoichiometric use of the promoter. | acs.org |
Deeper Elucidation of Biological Mechanisms of Action and Target Specificity
Thiophene-containing compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. pharmaguideline.comnih.govsciensage.info While derivatives of this compound show promise, a significant challenge is the deep elucidation of their specific molecular targets and mechanisms of action.
General anti-inflammatory properties are often attributed to the inhibition of prostaglandin (B15479496) synthesis. sciensage.info However, for rational drug design, a more precise understanding is required. Recent research on other complex thiophene derivatives has begun to pinpoint specific biological interactions. For example, a series of thiophene compounds were identified as potent Ebola virus entry inhibitors. nih.gov Follow-up studies using an ELISA-based assay investigated whether these compounds work by blocking the key interaction between the viral glycoprotein (B1211001) (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1), demonstrating a clear strategy for mechanism deconvolution. nih.gov
Other research has identified thiophene-based molecules that act as inhibitors of specific enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), which is a valuable target in cancer and inflammation therapy. researchgate.net The future of this research area depends on employing a range of modern biochemical and cellular assays to move beyond general activity screening and identify the precise protein or pathway that a given derivative modulates. This is essential for optimizing potency and minimizing off-target effects.
Exploration of Novel Derivatization Pathways and Scaffold Diversity
The title compound is an ideal starting point for creating diverse molecular libraries due to its multiple reactive handles. The chloro group can be substituted, the ketone can be reduced or transformed, and the thiophene ring can undergo further substitution. pharmaguideline.com Future research will leverage modern synthetic methods to explore novel derivatization pathways and build greater scaffold diversity.
A particularly powerful strategy is "click chemistry," a class of reactions known for being rapid, selective, and high-yielding. alliedacademies.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. nih.gov This reaction can be used to link molecules containing azide (B81097) and alkyne functional groups to form a stable triazole ring. alliedacademies.orgnih.gov For instance, the ketone of this compound could be converted to a hydroxyl group, which is then functionalized with an alkyne. The chloro group could be substituted with an azide. An intramolecular or intermolecular click reaction could then generate novel thiophene-fused heterocyclic systems, a strategy that has been successfully applied to other scaffolds to create biologically active compounds. nih.gov
Other advanced derivatization strategies include:
Thiol-ene and Thiol-yne Reactions: These click reactions involve the addition of thiols to alkenes or alkynes and are highly efficient for creating complex, hyperbranched polymers or dendrimers from multifunctional cores. nih.gov
Multi-component Reactions: These reactions combine three or more reactants in a single step to build complex molecules, offering high atom and step economy. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are standard methods for forming new carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups to the thiophene ring to tune electronic and biological properties. acs.orgnih.gov
By applying these modern synthetic tools, chemists can rapidly generate libraries of novel compounds with diverse three-dimensional structures, increasing the probability of discovering molecules with enhanced biological activity or material properties.
Expanding Applications in Materials Science for Enhanced Properties
Thiophene-based molecules are cornerstones of materials science, particularly in the field of organic electronics. nih.govresearchgate.net The π-conjugated system of the thiophene ring facilitates charge transport, making its derivatives excellent candidates for use as organic semiconductors. acs.orgnih.gov These materials are integral to technologies such as:
Organic Field-Effect Transistors (OFETs) nih.govmdpi.com
Organic Photovoltaics (OPVs) nih.gov
Organic Light-Emitting Diodes (OLEDs) nih.gov
The ketone functionality in this compound serves as a synthetic handle to build larger, conjugated systems. For example, ketone groups can be used as precursors for the synthesis of thiophene-based monomers, which are then polymerized to create conductive polymers. researchgate.net The properties of these materials, such as charge carrier mobility and light absorption, are highly dependent on their molecular structure and solid-state packing. acs.orgnih.gov
Future research will focus on the synthesis of novel polymers and small molecules derived from this compound and its analogs. By strategically modifying the scaffold—for example, by extending the π-conjugation through coupling reactions or by attaching solubilizing side chains—researchers can fine-tune the material's electronic properties and processability. mdpi.com The development of efficient, scalable syntheses for thiophene-based monomers and small molecules is critical for advancing the performance and commercial viability of next-generation flexible electronics and solar cells. researchgate.net
Q & A
Q. What are the established synthetic routes for 3-Chloro-1-(thiophen-2-yl)propan-1-one, and what key parameters influence yield in Friedel-Crafts acylation?
The primary method involves Friedel-Crafts acylation of thiophene with chloropropionyl chloride using aluminum chloride (AlCl₃) as a catalyst. Critical parameters include:
- Catalyst activity : AlCl₃ must be anhydrous and freshly prepared to avoid hydrolysis.
- Stoichiometry : A slight excess of chloropropionyl chloride (1.2–1.5 equiv) ensures complete conversion.
- Temperature : Maintain 40–60°C to balance reaction rate and minimize side reactions (e.g., polyacylation).
- Solvent : Dichloromethane (DCM) is preferred for its inertness and ability to dissolve reactants.
- Reaction monitoring : Thin-layer chromatography (TLC) or GC-MS tracks progress. Post-reaction, quenching with ice-water and extraction with DCM followed by column chromatography yields the pure product (60–75% yield) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Confirms structure via characteristic signals (e.g., ketone carbonyl at ~195 ppm in ¹³C NMR, thiophene protons at 6.8–7.5 ppm).
- IR spectroscopy : Identifies the C=O stretch (~1700 cm⁻¹) and C-Cl bond (~650 cm⁻¹).
- Mass spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z 172 (C₇H₇ClOS) confirms molecular weight. Cross-referencing with literature data (e.g., Quim. Nova, 2015) ensures accuracy .
Advanced Research Questions
Q. How can researchers optimize enantioselective reduction of this compound to achieve high enantiomeric excess (ee)?
Biocatalytic reduction using immobilized Candida pseudotropicalis 104 in a membrane reactor achieves >90% ee for (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol. Key factors:
Q. What reaction pathways are available for this compound, and how does the thiophene ring influence its reactivity?
The compound undergoes:
- Nucleophilic substitution : Chlorine reacts with amines/thiols (e.g., SN2 with K₂CO₃ in DMF).
- Ketone reduction : NaBH₄ yields 3-chloro-1-(thiophen-2-yl)propan-1-ol, while LiAlH₄ may over-reduce the thiophene ring.
- Electrophilic aromatic substitution (EAS) : Thiophene’s electron-rich ring directs substituents to the 5-position. Computational studies (DFT) model regioselectivity, showing lower activation energy for EAS at the 5-position vs. benzene analogs .
Q. How should discrepancies in reported synthetic yields be addressed methodologically?
Systematic approaches include:
- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent to identify optimal conditions.
- Purity analysis : Compare HPLC retention times or NMR integrals with authentic samples.
- By-product identification : Use LC-MS or GC-MS to detect side products (e.g., diacylated thiophene). Reproducing reactions under inert atmospheres (N₂/Ar) often resolves yield inconsistencies .
Data Contradiction Analysis
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and controls.
- Metabolite profiling : LC-MS identifies active metabolites vs. parent compound contributions.
- Structural analogs : Compare with chlorinated propanones lacking the thiophene moiety to isolate electronic effects. For example, thiophene’s π-system may enhance membrane permeability, altering observed bioactivity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equiv | Excess improves acylation rate |
| Temperature | 40–60°C | >60°C promotes decomposition |
| Solvent | DCM | Minimizes side reactions |
| Reaction Time | 4–6 hours | Prolonged time increases by-products |
Q. Table 2: Comparison of Reduction Methods
| Method | Reagent/Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Chemical Reduction | NaBH₄ in MeOH | Racemic mixture |
| Biocatalytic | C. pseudotropicalis | >90% (S)-enantiomer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
